4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is a chemical compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, and a pyrazole ring with an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-pyrazole.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in an anhydrous solvent like methylene chloride.
Formylation: The formyl group is introduced using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Introduction of Ethyl Group: The ethyl group is introduced via a nucleophilic substitution reaction using an appropriate ethylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions:
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde depends on its application:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole-5-carbaldehyde: Lacks the TBDMS-protected hydroxyl group.
1-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde: Lacks the bromine atom.
Uniqueness
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is unique due to the combination of the bromine atom, the TBDMS-protected hydroxyl group, and the aldehyde functional group on the pyrazole ring.
Properties
Molecular Formula |
C12H21BrN2O2Si |
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Molecular Weight |
333.30 g/mol |
IUPAC Name |
4-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-7-6-15-11(9-16)10(13)8-14-15/h8-9H,6-7H2,1-5H3 |
InChI Key |
YTRRISILLKVAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C(=C(C=N1)Br)C=O |
Origin of Product |
United States |
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